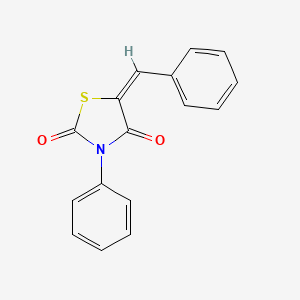![molecular formula C24H22N4O3 B11989144 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)
2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: To form the pyrido[1,2-a]pyrimidin-4-one core.
Substitution reactions: Introducing methoxy and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Batch or continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrimidinone core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor modulators: Interaction with biological receptors for therapeutic effects.
Medicine
Drug development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Material science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or pesticides.
Mecanismo De Acción
The mechanism of action of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Altering the function of cell surface or intracellular receptors.
Signal transduction pathways: Affecting cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-ones: Other compounds in this class with similar core structures.
Substituted anilines: Compounds with similar aromatic substitution patterns.
Methoxy-substituted compounds: Molecules with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C24H22N4O3 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-16-4-13-22-27-23(26-18-7-11-20(31-3)12-8-18)21(24(29)28(22)15-16)14-25-17-5-9-19(30-2)10-6-17/h4-15,26H,1-3H3 |
Clave InChI |
KFRDUIKMODITHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)


![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)

![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)





